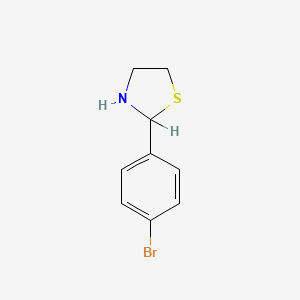

2-(4-Bromophenyl)thiazolidine

描述

Significance of Thiazolidine (B150603) Ring Systems in Organic Chemistry and Material Science

Thiazolidine and its derivatives are pivotal structural motifs in a multitude of biologically active compounds. nih.govtaylorandfrancis.com The thiazolidine framework is a key component in various pharmaceuticals. orientjchem.org The versatility of the thiazolidine ring allows for substitutions at multiple positions, enabling the fine-tuning of its chemical and physical properties. nih.gov This adaptability makes thiazolidine derivatives valuable in material science, where they have been investigated for applications such as corrosion inhibitors for mild steel and as sensitive reagents for heavy metals. nih.gov The structural rigidity and complexity of spiro-thiazolidines, a class of compounds containing the thiazolidine ring, make them fascinating targets for synthetic chemists and have led to their use in catalysis and materials science. nih.gov

Derivatives of the thiazolidine ring system exhibit a broad spectrum of bioactivities. jifro.ir Thiazolidinones, which are derivatives of thiazolidine containing a carbonyl group, are particularly noteworthy for their wide range of pharmacological effects. nih.gov The position of the carbonyl group and substitutions on the ring significantly influence the molecule's properties. nih.gov

Overview of Aryl-Substituted Thiazolidines: Synthetic Challenges and Opportunities

The synthesis of aryl-substituted thiazolidines presents both challenges and opportunities for organic chemists. A common and long-standing method for synthesizing thiazolidines involves the reaction of 3-mercaptoalkylamines with aldehydes or ketones. nih.gov However, the synthesis of specific derivatives, particularly those with aryl substituents, can require multi-step procedures and the use of various catalytic systems. mdpi.commdpi.com

Researchers have explored numerous synthetic strategies to create novel thiazolidin-4-one derivatives, which often involve the condensation of an amine, an aldehyde, and a mercapto-containing carboxylic acid. nih.gov The use of different catalysts, such as polypropylene (B1209903) glycol (PPG) and diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DTPEAC), has been shown to improve reaction yields and efficiency. nih.gov The development of one-pot, multi-component reactions represents a significant advancement, offering a more streamlined and efficient approach to synthesizing complex thiazolidine derivatives. nih.gov

The challenges in synthesizing these compounds lie in controlling regioselectivity and stereoselectivity, especially when creating complex, multi-substituted derivatives. However, these challenges also present opportunities for the development of novel synthetic methodologies, including the use of green chemistry principles like solvent-free reactions and the use of recyclable catalysts. mdpi.comscirp.org The ability to introduce a wide range of aryl substituents onto the thiazolidine scaffold opens up a vast chemical space for the discovery of new molecules with unique properties.

Rationale for Focused Investigation on 2-(4-Bromophenyl)thiazolidine Derivatives

The focused investigation of this compound and its derivatives is driven by the unique properties imparted by the bromophenyl group. The presence of a bromine atom on the phenyl ring offers several advantages in chemical synthesis and functional applications. Bromine can serve as a useful handle for further functionalization through various cross-coupling reactions, allowing for the creation of a diverse library of compounds from a single precursor.

The crystal structure of a related compound, 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, has been reported, providing valuable insights into the three-dimensional arrangement of the molecule. iucr.org In this structure, the five-membered thiazolidine ring adopts an envelope conformation. iucr.org The dihedral angle between the two aromatic rings is 87.81 (8)°. iucr.org Such structural information is crucial for understanding the molecule's interactions and for designing new derivatives with specific properties.

Furthermore, derivatives containing the 4-bromophenyl moiety have been synthesized and evaluated for various potential applications. For instance, (Z)-5-(4-((4-bromophenyl)amino)benzylidene)thiazolidine-2,4-dione has been characterized, highlighting the ongoing interest in this particular substitution pattern. rasayanjournal.co.in The investigation of this compound derivatives is therefore a strategic approach to explore new chemical entities with potentially enhanced or novel functionalities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMUSIBVYIZADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902630 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815740 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

67086-81-1 | |

| Record name | Thiazolidine, 2-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenyl Thiazolidine and Its Analogues

Classic Cyclization Approaches for Thiazolidine (B150603) Ring Formation

Traditional methods for synthesizing the thiazolidine ring are characterized by straightforward condensation reactions, which have been the bedrock of heterocyclic chemistry for decades. These approaches typically involve the reaction of bifunctional reagents to form the five-membered sulfur and nitrogen-containing ring.

Condensation Reactions of 4-Bromobenzaldehyde (B125591) Precursors with Amino Thiols

The most direct and classic method for the synthesis of 2-substituted thiazolidines is the condensation of an aldehyde with an amino thiol. For the synthesis of 2-(4-Bromophenyl)thiazolidine, 4-bromobenzaldehyde is the key precursor, which reacts with an amino thiol such as cysteamine (B1669678) or a cysteine ester. This reaction proceeds through the initial formation of a thiazolidine intermediate which then undergoes cyclization.

For instance, the synthesis of related thiazolidine derivatives has been achieved through the reaction of L-cysteine methyl ester with bromobenzaldehyde. nih.gov Another common variation involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone (a Schiff base), which can then be cyclized to form a thiazolidine ring derivative. researchgate.net This initial condensation is a pivotal step in building the necessary framework for subsequent ring closure. The general scheme involves stirring the aldehyde and the amino thiol in a suitable solvent, often with mild heating, to drive the reaction to completion. acs.org

Variations of the Schiff Base Reaction with Thioglycolic Acid for Thiazolidin-4-ones

A widely employed variation for the synthesis of thiazolidin-4-ones, which are oxidized analogues of thiazolidines, involves a two-step, one-pot reaction. First, an amine is condensed with an aldehyde to form a Schiff base (imine). This intermediate is then reacted in situ with a mercapto-containing acid, most commonly thioglycolic acid, to yield the thiazolidin-4-one ring. researchgate.net The reaction of the sulfur nucleophile onto the imine carbon followed by an intramolecular cyclization and loss of water leads to the heterocyclic product. researchgate.net

This methodology has been successfully applied to produce a variety of 2,3-disubstituted thiazolidin-4-ones. In a notable example, Schiff bases derived from various substituted aromatic aldehydes and sulfanilamide (B372717) were reacted with thioglycolic acid in the presence of anhydrous zinc chloride to yield the target compounds in moderate to excellent yields. ebay.co.uk The use of 4-bromobenzaldehyde in this sequence leads to the formation of 2-(4-bromophenyl)thiazolidin-4-one derivatives. researchgate.netebay.co.uk

Table 1: Synthesis of Thiazolidin-4-one Derivatives from Substituted Aldehydes

| Aldehyde Precursor (R-CHO) | Amine | Cyclizing Agent | Resulting Thiazolidin-4-one Derivative | Reference |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Sulfanilamide | Thioglycolic Acid | 2-(4-bromophenyl)-3-(4-sulfamoylphenyl)thiazolidin-4-one | ebay.co.uk |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | p-Bromoaniline | Thioglycolic Acid | 3-(4-bromophenyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)thiazolidine-4-one | researchgate.net |

| Various Aromatic Aldehydes | 5-Bromofuran-2-carbohydrazide | Thioglycolic Acid | 2-(Aryl)-3-(5'-bromofuran-2'-carboxamido)–thiazolidine-4-ones | nih.gov |

| p-Tolualdehyde | p-Aminobenzoic acid and Thiosemicarbazide | Mercaptoacetic Acid | Thiazolidine-4-one derivative via Schiff base | nih.gov |

Modern and Catalytic Strategies in Thiazolidine Synthesis

To improve reaction efficiency, yields, and environmental footprint, modern synthetic chemistry has introduced a range of catalytic strategies for thiazolidine synthesis. These include organocatalytic, metal-catalyzed, and various green chemistry approaches.

Organocatalytic Methods for Thiazolidine Ring Construction

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of thiazolidine synthesis, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed. For example, DABCO catalyzes the reaction of Knoevenagel adducts of thiazolidinediones with α-mercaptoacetaldehyde, proceeding through a 1,4-sulfa-Michael addition followed by an intramolecular aldol (B89426) reaction to form spiro-thiolane hybrids. mdpi.com L-proline, another common organocatalyst, has been used in deep eutectic solvents for reactions involving thiazolidine-2,4-diones. pnrjournal.com Furthermore, silica (B1680970) gel has been reported to mediate or catalyze the cyclization process in the synthesis of fully substituted thiazolidines. These methods often provide access to complex thiazolidine derivatives under mild conditions. mdpi.com

Metal-Catalyzed Cyclizations for this compound Derivatives (e.g., Pd(II) mediated)

Transition metal catalysis offers powerful tools for constructing heterocyclic rings. Palladium catalysts, in particular, are effective in a variety of cyclization reactions. One reported method is the palladium-catalyzed ring-expansion reaction of 2-vinylthiiranes with heterocumulenes, which regioselectively affords 1,3-thiazolidine derivatives. ebay.co.uk This reaction typically uses a Pd(0) source like Pd₂(dba)₃·CHCl₃ with a bidentate phosphine (B1218219) ligand.

While direct palladium-catalyzed cyclization to form this compound from simple precursors is less commonly documented, related derivatives have been synthesized using modern methods. For example, the synthesis of 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one, a compound with noted antiproliferative activity, has been achieved. nih.gov This one-pot synthesis was accomplished by reacting 4-bromophenylamine, 4-(dimethylamino)benzaldehyde, and mercaptoacetic acid using propylphosphonic anhydride (B1165640) (T3P®)-DMSO as a cyclodehydrating agent. nih.gov Although not a direct metal-catalyzed cyclization, the synthesis of such specific and biologically relevant analogues highlights the advanced methodologies currently employed. nih.gov Additionally, palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to functionalize bromo-substituted heterocyclic cores, demonstrating their compatibility with the 4-bromophenyl moiety. nih.gov

Green Chemistry Approaches in Thiazolidine Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several eco-friendly methods for thiazolidine synthesis have been developed. These include ultrasound-assisted synthesis, which can significantly reduce reaction times from hours to minutes and improve yields.

Microwave irradiation is another green technique that has been applied to the synthesis of thiazolidin-4-ones, often in solvent-free conditions or using greener solvents like polyethylene (B3416737) glycol (PEG-400). The use of deep eutectic solvents (DESs), such as a mixture of L-proline and ethylene (B1197577) glycol, provides an environmentally benign reaction medium. pnrjournal.com One-pot, multi-component reactions catalyzed by reusable agents like [Et₃NH][HSO₄] or solid bases such as MgO further contribute to the green synthesis of thiazolidines by improving atom economy and simplifying work-up procedures. nih.gov

Table 2: Overview of Green Chemistry Approaches in Thiazolidine Synthesis

| Green Approach | Catalyst/Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Ultrasound Irradiation | Water, β-alanine catalyst | Reduced reaction time, high purity, good yield | |

| Microwave Irradiation | Ionic liquids, Zeolite 5A, Solvent-free | Rapid reaction times, energy efficient, improved yields | |

| Deep Eutectic Solvents (DESs) | L-proline:ethylene glycol | Environmentally friendly solvent, biodegradable | pnrjournal.com |

| Solid-Supported Catalysis | MgO solid base in ethanol | Shorter reaction times, use of eco-friendly solvent | |

| Reusable Catalyst | [Et₃NH][HSO₄] | Catalyst can be recovered and reused multiple times | nih.gov |

Stereoselective and Enantioselective Synthesis of this compound Analogues

The introduction of chirality into thiazolidine rings is paramount for their application in various fields. Stereoselective and enantioselective strategies are employed to control the spatial arrangement of atoms, particularly at the newly formed stereocenters of the heterocyclic ring.

Asymmetric induction is a powerful strategy to transfer chirality from a known chiral molecule to a new one. This is often achieved using chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, or by using chiral ligands in combination with metal catalysts. numberanalytics.com

Chiral auxiliaries, such as those derived from amino acids, are widely used. For instance, N-acyl thiazolidinethiones have proven effective in directing stereoselective C-C bond formations. orgsyn.org The titanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, a well-established chiral auxiliary, undergoes condensation with various aryl aldehydes to produce syn-aldol adducts with good to excellent diastereoselectivity. scielo.org.mx These adducts are precursors to chiral β-hydroxy acids and other valuable building blocks. The facial selectivity of the reaction is believed to proceed through a non-chelated transition state. scielo.org.mx The effectiveness of this approach with different aldehydes demonstrates its potential for synthesizing analogues related to this compound. scielo.org.mx

The table below summarizes the diastereoselectivity achieved in the aldol condensation of N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one with several aryl aldehydes, highlighting the utility of this chiral auxiliary.

Table 1: Diastereoselectivity in Aldol Reactions with a Chiral Thiazolidinone Auxiliary scielo.org.mx

| Entry | Aryl Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde (B42025) | 89:11 | 80 |

| 2 | 4-Chlorobenzaldehyde | 93:7 | 78 |

| 3 | 2-Chlorobenzaldehyde | 73:17 | 77 |

| 4 | 4-Nitrobenzaldehyde | 97:3 | 75 |

In addition to chiral auxiliaries, the use of chiral ligands in transition metal catalysis represents a cornerstone of modern asymmetric synthesis. mdpi.com Chiral thioureas, for example, can function as effective organocatalysts. mdpi.com Furthermore, novel mixed-ligand chiral rhodium(II) catalysts have been designed for highly enantioselective transformations, such as the synthesis of complex cyclobutanes. nih.gov These catalysts, like Rh₂(S-NTTL)₃(dCPA), create a unique chiral environment that directs the approach of the substrate, leading to high enantiomeric excess (ee). nih.gov The development of such catalyst systems, which often involves interactions like hydrogen bonding or π-stacking between the ligand and substrate, is crucial for synthesizing enantiomerically pure compounds. mdpi.com

The direct condensation of a cysteine derivative with an aldehyde, such as 4-bromobenzaldehyde, creates a new asymmetric center at the C-2 position of the thiazolidine ring. scielo.brscielo.br This reaction is often not diastereoselective and yields a mixture of cis and trans diastereoisomers. scielo.br However, the stereochemical outcome can be directed by carefully controlling the reaction conditions, taking advantage of kinetic versus thermodynamic control. scielo.brscielo.br

A critical factor in controlling the C-2 stereocenter is the N-acylation of the thiazolidine nitrogen. The unacylated thiazolidine-4-carboxylic acids can undergo epimerization at C-2 through a ring-opening-ring-closure mechanism involving a Schiff base intermediate. scielo.brscielo.br N-acylation prevents this equilibrium, effectively "locking" the stereochemistry at the C-2 position. scielo.br Research has shown that the conditions of this acylation step can selectively produce one diastereomer over the other. scielo.br

Kinetic Control : Acylation under milder conditions, such as with acetic anhydride in pyridine (B92270) at 25 °C, typically yields the 2,4-trans diastereomer as the major product. scielo.br

Thermodynamic Control : Performing the reaction under harsher conditions, for example with acetic anhydride in water at 100 °C, allows the system to equilibrate to the more stable 2,4-cis diastereomer. scielo.br

The absolute stereochemistry at C-2 can be determined using nuclear magnetic resonance (NMR) spectroscopy. It has been observed that a substituent at the C-2 position that is cis to the proton at C-4 will cause that C-4 proton to be deshielded and resonate at a lower field in the ¹H NMR spectrum compared to the corresponding trans isomer. electronicsandbooks.com This provides a convenient method for assigning the relative configuration of the diastereomers. electronicsandbooks.com

Table 2: ¹H NMR Chemical Shifts (τ, ppm) of C-4 Protons in Thiazolidine Derivatives electronicsandbooks.com

| Compound | C-2 Configuration | C-4 Proton (τ) |

| 4R-Carboxy-5,5-dimethylthiazolidine | - | 6.18 |

| 4R-Carboxy-2,2,5,5-tetramethylthiazolidine | - | 5.78 |

| 4R-Carboxy-2S-5,5-trimethylthiazolidine | 2S (trans to C-4 H) | 6.07 |

| 4R-Carboxy-2R-5,5-trimethylthiazolidine | 2R (cis to C-4 H) | 5.88 |

| 4R-Carboxy-5,5-dimethyl-2S-phenylthiazolidine | 2S (trans to C-4 H) | 5.93 |

| 4R-Carboxy-5,5-dimethyl-2R-phenylthiazolidine | 2R (cis to C-4 H) | 5.87 |

2-Iminothiazolidin-4-ones are a class of thiazolidine analogues with significant biological relevance. beilstein-journals.orgd-nb.info Their synthesis commonly involves the cyclization of N,N'-disubstituted thioureas with α-haloacetic acids or their esters, such as ethyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). nih.govtandfonline.comresearchgate.net When an unsymmetrical thiourea (B124793) is used, the reaction can potentially yield two different regioisomers.

Significant progress has been made in controlling the outcome of this cyclization to favor a single regioisomer. One reported strategy involves a one-pot, solvent-free protocol where the regioselectivity is rationalized based on the allylic strains that develop during the reaction course, directing the regiocyclization to afford a single product in good yield. beilstein-journals.orgd-nb.infonih.gov This method also results in high stereoselectivity, exclusively forming the (Z)-stereoisomer of the exocyclic imino double bond, which is also explained by the minimization of allylic strain. beilstein-journals.org

The choice of cyclizing agent can also dictate the regiochemical outcome. For instance, the reaction of N-(anthracen-9-yl)-N'-alkyl(aryl)thioureas with methyl bromoacetate yields 3-alkyl(aryl)-2-(anthracen-9'-ylimino)-1,3-thiazolidin-4-ones, whereas using bromoacetyl bromide results in the formation of the alternative regioisomer, 2-alkyl(aryl)imino-3-(anthracen-9'-yl)-1,3-thiazolidin-4-ones. researchgate.net

Various conditions have been optimized for this synthesis, including the use of basic ionic liquids like [bmim]OH as a catalyst, which can promote the reaction and lead to high yields under either conventional heating or ultrasonic irradiation. tandfonline.com

Table 3: Synthesis of 2-Iminothiazolidin-4-one Derivatives tandfonline.com

| Entry | Substituent (R¹) | Substituent (R²) | Time (min) | Yield (%) (Ultrasound) |

| 1 | C₆H₅ | C₂H₅ | 30 | 87 |

| 2 | 4-CH₃C₆H₄ | C₂H₅ | 35 | 85 |

| 3 | 4-ClC₆H₄ | C₂H₅ | 30 | 86 |

| 4 | 4-BrC₆H₄ | C₂H₅ | 30 | 87 |

| 5 | C₆H₅ | C₃H₇ | 40 | 84 |

| 6 | 4-CH₃C₆H₄ | C₃H₇ | 45 | 82 |

| 7 | 4-ClC₆H₄ | C₃H₇ | 40 | 83 |

| 8 | 4-BrC₆H₄ | C₃H₇ | 40 | 85 |

Reactivity and Reaction Pathways of 2 4 Bromophenyl Thiazolidine

Ring Opening and Ring Closure Dynamics

The thiazolidine (B150603) ring is not static; it can undergo dynamic processes of ring opening and closure. These transformations are often reversible and can be influenced by various factors such as pH, temperature, and the presence of acylating agents. This dynamic nature is crucial for understanding the compound's stability and its interactions in different chemical environments.

The scission, or breaking, of the thiazolidine ring is a key aspect of its reactivity. The mechanism often involves the cleavage of the carbon-nitrogen or carbon-sulfur bonds. In some instances, the ring can open and then re-close, which can lead to the inversion of the configuration at the C-2 position. scielo.br This process of epimerization is a well-documented phenomenon in 2-substituted-1,3-thiazolidine-4-carboxylic acid derivatives. scielo.br

Furthermore, the stability of the thiazolidine ring can be influenced by substitutions. For example, the presence of an N-acyl group can prevent the ring-opening-ring-closure mechanism, thereby locking the stereochemistry at the C-2 position. scielo.br In the case of certain thiazolidine-4-one derivatives, mass spectrometry fragmentation patterns show a characteristic ring contraction, indicating a preferential cleavage pathway. mdpi.com This involves the elimination of a portion of the molecule containing the thiazolidine-4-one and phenyl rings, leading to the formation of a new π-bond. mdpi.com

Some studies have proposed mechanisms for the formation of thiazolidine derivatives that shed light on potential ring-opening pathways in reverse. For instance, the reaction to form spiro[indeno[1,2-b]quinoxaline-[11,2']-thiazolidine]-4'-ones involves the nucleophilic addition of a thiol group to an imine intermediate, followed by intramolecular cyclization and dehydration. rsc.org Reversing these steps provides a plausible pathway for ring scission.

The following table summarizes key findings related to thiazolidine ring scission:

| Finding | Method of Investigation | Reference |

| Epimerization at C-2 via ring opening-ring closure | NMR studies | scielo.br |

| N-acylation prevents epimerization | Chemical synthesis and analysis | scielo.br |

| Ring contraction observed in mass spectrometry | Mass Spectrometry (MS²) | mdpi.com |

| Proposed reverse pathway for ring formation | Mechanistic studies of synthesis | rsc.org |

Intramolecular rearrangements and tautomerism are important aspects of the reactivity of thiazolidine derivatives. One of the most significant tautomeric equilibria is the thione-thiol tautomerism. arkat-usa.orgresearchgate.netscience.gov This involves the migration of a proton between the sulfur and nitrogen atoms within the heterocyclic ring.

Quantum chemical studies have been employed to investigate the tautomeric equilibria of various thiazolidine derivatives. arkat-usa.org These studies have shown that the relative stability of the thione versus the thiol form can be influenced by the nature and position of substituents on the thiazolidine ring. For instance, in some mercapto-substituted thiazolidine derivatives, the thione form is found to be more stable. arkat-usa.orgresearchgate.net The ability of these compounds to exist in different tautomeric forms can significantly affect their biological activity and their utility as building blocks in organic synthesis. researchgate.net

The following table presents data on the preferred tautomeric forms of some substituted thiazolidinone derivatives based on quantum chemical calculations:

| Substituent Position | Substituent Type | Preferred Tautomeric Form |

| 2-C, 4-C, 5-C | Hydroxy | Oxo |

| 2-C, 4-C, 5-C | Mercapto | Thione |

| 2-C, 4-C, 5-C | Amino | Amino |

This data is based on gas-phase semi-empirically calculated relative stability and tautomeric equilibrium values. arkat-usa.org

Nucleophilic and Electrophilic Transformations of the Thiazolidine Core

The thiazolidine core of 2-(4-bromophenyl)thiazolidine possesses both nucleophilic and electrophilic character, allowing it to participate in a variety of chemical transformations.

The nitrogen and sulfur atoms within the thiazolidine ring are key sites of reactivity. The nitrogen atom, being a heteroatom with a lone pair of electrons, can act as a nucleophile. This nucleophilicity is fundamental to many of the reactions that thiazolidine derivatives undergo. For instance, the nitrogen atom can be acylated, a reaction that is often used to protect the ring from epimerization. scielo.br

The sulfur atom also possesses nucleophilic properties. In the formation of thiazolidine rings, the thiol group of a precursor molecule often acts as the nucleophile that attacks an imine or a similar electrophilic species. rsc.org This reactivity is also harnessed in various synthetic transformations where the sulfur atom participates in cyclization reactions.

The bromophenyl group attached to the thiazolidine ring is susceptible to electrophilic substitution reactions. The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the thiazolidine ring, electrophilic substitution would primarily occur at the ortho positions relative to the bromine atom. The presence of the thiazolidine ring itself can also influence the regioselectivity of these reactions. It has been noted that the bromophenyl group can participate in electrophilic substitution reactions. smolecule.com

Mechanistic Studies of Thiazolidine Formation and Reactions

The formation of the thiazolidine ring itself is a topic of mechanistic investigation. A common method involves the condensation of an aldehyde or ketone with a compound containing both an amino and a thiol group, such as cysteine. scielo.brresearchgate.net The reaction of Schiff bases with thioglycolic acid is another effective method for synthesizing the thiazolidine-4-one ring. scispace.com

Mechanistic studies often employ techniques like time-course NMR experiments to identify key intermediates. nih.gov For example, in the preparation of 2-substituted bisthiazolidines, an imine exchange process was initially proposed, but further studies involving NMR and DFT computational analysis suggested a more favorable route involving N-assisted N-C bond cleavage and a thiol-mediated cyclization. nih.gov

The Knoevenagel condensation is a prominent protocol for the synthesis of 5-ene-4-thiazolidinones, where the methylene (B1212753) carbon at the C5-position of the thiazolidinone core exhibits nucleophilic activity and attacks an electrophilic center. nih.gov

Ab Initio and DFT Investigations of Reaction Intermediates and Transition States

While specific computational studies on the reaction intermediates and transition states of this compound are not extensively documented in publicly available literature, significant insights can be drawn from ab initio and Density Functional Theory (DFT) investigations of analogous thiazolidine systems. These studies provide a theoretical framework for understanding the plausible reaction pathways, including cyclization and ring-opening mechanisms.

A notable parallel can be drawn from the investigation of the cyclization of N-acetyl-l-cysteine (NAC) to form a thiazolidine derivative, which has been studied using ab initio calculations. researchgate.netacs.orgnih.govacs.org This reaction provides a model for the intramolecular cyclization that can lead to the formation of a thiazolidine ring. The proposed mechanism, elucidated through computational methods, typically involves several key steps. For the formation of a thiazolidine ring from an N-substituted cysteine analogue, the reaction at a basic pH is suggested to proceed through a four-step mechanism. nih.gov This involves the initial deprotonation of the thiol group (S-H), followed by a nucleophilic attack of the resulting thiolate anion onto the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and dehydration steps result in the final cyclized thiazolidine product. The potential energy surface for such a reaction, calculated using methods like MP2/6-311++G(d,p)//m062x/6-31++G(d,p), reveals the energy barriers associated with each transition state, confirming the feasibility of the proposed pathway. acs.org

DFT calculations have also been instrumental in elucidating the mechanism of formation for other thiazolidine derivatives, such as thiazolidine-2-thiones from the reaction of propargylamines with carbon disulfide. acs.org These studies map out the Gibbs free energy profiles of the reaction, identifying the rate-determining step and the structures of the transition states. For instance, the nucleophilic attack of the amine on carbon disulfide to form a dithiocarbamate (B8719985) intermediate is often the initial step, followed by an intramolecular cyclization. acs.org The activation energies for these steps can be quantified, providing a deeper understanding of the reaction kinetics.

Furthermore, DFT studies on 2-arylimino-3-arylthiazolidine isomers have provided insights into their conformational stability and the rotational barriers around the N-Caryl bond. yok.gov.tr Such computational approaches are crucial for understanding the stereochemical aspects of reactions involving thiazolidine derivatives. The stability of intermediates, such as hemiaminals in thiazolidine-4-one reductions, has also been rationalized through the analysis of electron delocalization using DFT. yok.gov.tr

In the context of this compound, DFT calculations could be employed to investigate several key reactive processes:

Ring-Opening Reactions: The stability of the C-S and C-N bonds in the thiazolidine ring can be assessed, and the transition states for acid- or base-catalyzed ring-opening can be modeled. unizg.hrunizg.hr

N-Functionalization: The reactivity of the secondary amine in the thiazolidine ring towards electrophiles can be studied, including the transition states for N-alkylation or N-acylation reactions.

Oxidation at Sulfur: The reaction pathway for the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone can be computationally explored.

Reactions at the Bromophenyl Group: The influence of the thiazolidine ring on the reactivity of the bromine atom in nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions can be investigated.

The table below summarizes the types of computational data that can be obtained from DFT and ab initio studies on thiazolidine reactivity, based on analogous systems.

| Computational Method | Type of Information Obtained | Relevance to this compound Reactivity |

| DFT (e.g., B3LYP, M06-2X) | Optimized geometries of reactants, intermediates, transition states, and products. | Predicts the three-dimensional structure of key species in a reaction pathway. |

| Reaction energy profiles (Gibbs free energy). | Determines the thermodynamic feasibility and spontaneity of a reaction. | |

| Activation energies (energy barriers of transition states). | Provides insight into the kinetics and rate of a reaction. | |

| Vibrational frequencies. | Confirms that optimized structures are true minima or transition states and can be used to predict IR and Raman spectra. | |

| Molecular Electrostatic Potential (MESP). | Identifies electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. mdpi.com | |

| Ab Initio (e.g., MP2, CCSD(T)) | Highly accurate single-point energies. | Refines the energy calculations obtained from DFT for greater accuracy. |

| Detailed analysis of electron correlation effects. | Provides a more fundamental understanding of the electronic structure and bonding. | |

| TD-DFT | Electronic transition energies and oscillator strengths. | Predicts UV-Vis absorption spectra, which can be useful for experimental monitoring. unizg.hr |

Experimental Verification of Proposed Mechanisms (e.g., Raman Spectroscopy for Cyclization Monitoring)

Experimental verification of the reaction mechanisms proposed by computational studies is crucial for a complete understanding of the reactivity of this compound. Various analytical techniques can be employed for this purpose, with Raman spectroscopy being a particularly powerful tool for in-situ, real-time monitoring of chemical reactions, including cyclization processes. researchgate.netnih.gov

The formation of a thiazolidine ring can be effectively monitored using time-series Raman spectroscopy. nih.gov This technique allows for the observation of changes in the vibrational modes of the reacting molecules as the reaction progresses. For example, in the cyclization of N-acetyl-l-cysteine (NAC) to form a thiazolidine derivative, specific Raman bands can be used as signatures for the consumption of the reactant and the formation of the product. researchgate.netacs.orgnih.govacs.org

Key Raman spectral changes that can be monitored during thiazolidine ring formation include:

Disappearance of the S-H stretching band: The thiol group (S-H) of the cysteine precursor typically exhibits a characteristic Raman band around 2570 cm⁻¹. The decrease in the intensity of this band over time indicates the consumption of the starting material.

Appearance of C-S-C stretching modes: The formation of the thiazolidine ring results in the appearance of new vibrational modes associated with the C-S-C linkage within the ring, typically in the 600-800 cm⁻¹ region.

Changes in the carbonyl (C=O) stretching region: If the cyclization involves a carbonyl group, as in the formation of thiazolidin-4-ones, shifts in the C=O stretching frequency can be observed.

Alterations in the fingerprint region: The entire fingerprint region (below 1500 cm⁻¹) will show significant changes as the linear or branched precursor is converted into the cyclic thiazolidine product, reflecting the new set of vibrational modes of the ring structure.

The rate of the cyclization reaction can be determined by plotting the intensity of a characteristic reactant or product Raman band as a function of time. Furthermore, the influence of reaction conditions such as pH and temperature on the reaction rate can be systematically investigated using this method. nih.gov For instance, the cyclization of NAC to a thiazolidine derivative has been shown to be faster at higher basic pH values. nih.gov

The following table outlines the characteristic Raman bands that could potentially be used to monitor the formation of a thiazolidine ring from a suitable precursor, based on studies of analogous systems.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Cyclization | Significance |

| S-H stretch | ~2570 | Decrease in intensity | Consumption of thiol-containing reactant. |

| C-S-C symmetric stretch | ~650-750 | Increase in intensity | Formation of the thiazolidine ring. |

| C-N stretch | ~1000-1200 | Appearance or shift | Formation of the C-N bond within the ring. |

| Ring deformation modes | Varies (fingerprint region) | Appearance of new bands | Confirmation of the cyclic structure formation. |

In addition to Raman spectroscopy, other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for the structural elucidation of reaction intermediates and final products, providing definitive experimental evidence to support or refute computationally proposed mechanisms.

Derivatization and Structural Modifications of 2 4 Bromophenyl Thiazolidine

Functionalization at the Thiazolidine (B150603) Ring Positions (C2, C4, C5, N3)

The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms, presents several positions (C2, N3, C4, and C5) that are amenable to substitution and functionalization. These modifications can significantly influence the molecule's physicochemical properties and biological activity.

A common and significant modification of the thiazolidine ring is the introduction of carbonyl groups, leading to the formation of thiazolidin-4-ones and thiazolidine-2,4-diones. These scaffolds are of particular interest due to their prevalence in a wide range of biologically active compounds.

Thiazolidin-4-ones: The synthesis of 2-(4-bromophenyl)thiazolidin-4-one derivatives can be achieved through a one-pot, three-component condensation reaction. This typically involves the reaction of an amine, a substituted benzaldehyde (B42025) (in this case, 4-bromobenzaldehyde), and a thiol-containing carboxylic acid like thioglycolic acid. nih.govnih.gov For instance, 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one has been synthesized by refluxing 4-[(4-bromobenzylidene)-amino]-phenol with mercaptoacetic acid in dry benzene (B151609). nih.gov This cyclocondensation reaction is a versatile method for creating diverse libraries of 2,3-disubstituted thiazolidin-4-ones. researchgate.netmdpi.com

Thiazolidine-2,4-diones: The thiazolidine-2,4-dione (TZD) core is a well-known pharmacophore, particularly in the context of antidiabetic agents. juniperpublishers.com Derivatives bearing the 2-(4-bromophenyl) moiety can be synthesized, and further modifications, especially at the C5 position, are common. The Knoevenagel condensation is a frequently employed reaction for this purpose. researchgate.netwikipedia.org This reaction involves the condensation of a thiazolidine-2,4-dione with an aldehyde, in this case, 4-bromobenzaldehyde (B125591), typically in the presence of a weak base catalyst like piperidine (B6355638) or pyrrolidine. researchgate.netresearchgate.net This introduces an exocyclic double bond at the C5 position, yielding 5-(4-bromobenzylidene)thiazolidine-2,4-dione, which can then undergo further reactions.

| Compound Name | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one | 4-[(4-Bromobenzylidene)-amino]-phenol, Mercaptoacetic acid | Cyclocondensation | nih.gov |

| 5-(4-Bromobenzylidene)thiazolidine-2,4-dione | Thiazolidine-2,4-dione, 4-Bromobenzaldehyde | Knoevenagel Condensation | researchgate.net |

The nitrogen atom at the N3 position of the thiazolidine ring is a key site for introducing a wide range of substituents, which can significantly modulate the compound's properties. Both N-alkylation and N-acylation reactions are common strategies.

For thiazolidine-2,4-dione derivatives, N-alkylation can be achieved by deprotonation of the N-H bond with a base, followed by nucleophilic substitution with an alkyl halide. researchgate.net Similarly, N-acylation can introduce various acyl groups, further expanding the chemical diversity of these compounds. For example, the synthesis of (Z)-2-(2,4-dioxo-5-(thiophen-2-ylmethylene) thiazolidin-3-yl)-N-phenylacetamide derivatives involves the reaction of an intermediate with 2-chloro-N-phenylacetamides, effectively acylating the N3 position. nih.gov While these examples are on related thiazolidinedione scaffolds, the principles are directly applicable to this compound derivatives.

Modification at the C4 and C5 positions of the thiazolidine ring adds another layer of structural diversity. The introduction of a carbonyl group at C4 to form thiazolidin-4-ones is a primary example of C4 functionalization.

For the C5 position, the Knoevenagel condensation is a powerful tool, particularly for thiazolidin-4-ones and thiazolidine-2,4-diones. mdpi.comnih.gov This reaction introduces a double bond at the C5 position, which can serve as a handle for further synthetic transformations. For instance, the reaction of a 2-imino-4-thiazolidinone with an aldehyde like isatin (B1672199) can lead to 5-ene-4-thiazolidinone derivatives. nih.gov The synthesis of 5,5-dialkyl-thiazolidin-2,4-diones has also been reported, starting from dialkyl substituted bromoacetic acid and thiourea (B124793). researchgate.net The synthesis of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives, where a carboxylic acid group is present at the C4 position, has been achieved through the condensation of a substituted benzaldehyde with L-cysteine. nih.govnanobioletters.com

Modifications of the 4-Bromophenyl Substituent

While the "halogen dance" reaction, a base-catalyzed halogen migration, is a known transformation for aryl halides, its specific application to this compound is not extensively documented in readily available literature. However, the bromine atom is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. mdpi.comnih.gov It is a highly versatile method for creating biaryl structures. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl/heteroaryl boronic acids using a Pd(0) catalyst. mdpi.com This demonstrates the feasibility of using the 4-bromophenyl group as a platform for introducing other aromatic systems.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is stereoselective and provides a direct method for vinylation of the aromatic ring. beilstein-journals.orglibretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes. organic-chemistry.orglibretexts.orgwikipedia.org This method is valuable for introducing linear, rigid structures into the molecule. The reaction is typically co-catalyzed by palladium and copper salts. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing a wide range of substituted anilines and related compounds, allowing for the introduction of various nitrogen-containing functional groups. nih.govlibretexts.orgacsgcipr.org

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C (Aryl-Aryl) | Versatile for biaryl synthesis. mdpi.com |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Forms substituted alkenes. wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Synthesizes arylalkynes. organic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | C-N | Forms C-N bonds for arylamine synthesis. wikipedia.org |

The palladium-catalyzed cross-coupling reactions described above are the primary methods for introducing other aromatic or heterocyclic moieties onto the 2-phenylthiazolidine (B1205856) scaffold by replacing the bromine atom. The Suzuki-Miyaura reaction, in particular, is widely used for this purpose due to the commercial availability and stability of a vast array of boronic acids. nih.gov This allows for the synthesis of derivatives where the 4-bromophenyl group is replaced by other substituted phenyl rings, or by various heterocyclic systems such as pyridines, thiophenes, or pyrazoles. For example, the Liebeskind-Srogl reaction provides another route for the synthesis of 2-aryl-thiazolo[4,5-b]pyridines via a palladium-catalyzed desulfative cross-coupling of thioethers with boronic acids, showcasing an alternative strategy for aryl-aryl bond formation. rhhz.net The ability to append these diverse cyclic systems can have a profound impact on the biological activity and physical properties of the resulting molecules.

Based on the conducted research, there is a notable lack of specific scientific literature detailing the synthesis and biological activity of hybrid compounds derived directly from the This compound scaffold. The available research predominantly focuses on related but structurally distinct chemical families, such as thiazoles (the aromatic analogue), thiazolidin-4-ones, and thiazolidine-2,4-diones that incorporate a 4-bromophenyl group.

For instance, extensive studies have been published on:

Thiazole-based hybrids : These compounds feature an aromatic thiazole (B1198619) ring. Research describes the synthesis of hybrids like 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which have been evaluated for antimicrobial and anticancer activities. nih.govacs.org

Thiazolidin-4-one hybrids : These derivatives contain a ketone group at the 4-position of the thiazolidine ring. A series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-ones has been synthesized and tested for antimicrobial and anticancer properties. pnrjournal.com

Thiazolidine-2,4-dione hybrids : This class, characterized by two ketone groups on the thiazolidine ring, is widely explored. Hybrids combining this scaffold with moieties like trimethoxybenzene and thiazole have been investigated as potential human topoisomerase inhibitors. semanticscholar.org

While the molecular hybridization approach is a common strategy in medicinal chemistry for these related scaffolds, specific examples and detailed research findings for hybrids originating from the saturated this compound ring are not available in the provided search results. Therefore, the content for the requested section cannot be generated without deviating from the specified chemical compound.

Computational and Theoretical Investigations of 2 4 Bromophenyl Thiazolidine

Quantum Chemical Calculations (HF, DFT, B3LYP) for Molecular Structure and Energetics

Quantum chemical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional, are pivotal in determining the molecular structure and energetics of 2-(4-bromophenyl)thiazolidine derivatives. These methods are used to compute a variety of molecular parameters.

For instance, studies on compounds like 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one have utilized HF and DFT (B3LYP, BP86, M06 functionals) with the 6-311++G(d,p) basis set. researchgate.netresearchgate.net These calculations provide data on bond lengths, bond angles, rotational constants, dipole moments, and electronic energies. researchgate.netresearchgate.net Theoretical investigations have shown that the predicted geometries and relative stabilities of conformers can depend on the level of theory and the size of the basis set used. researchgate.net Furthermore, a study on 2-(4-Bromophenyl)-1H-benzimidazole employed both HF and DFT (B3LYP) with a 6-31G(d,p) basis set to calculate the optimized molecular geometry and vibrational wavenumbers. nih.gov

Table 1: Calculated Molecular Parameters for a this compound Derivative

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Bond Lengths | Varies by bond | DFT/B3LYP/6-311++G(d,p) |

| Bond Angles | Varies by angle | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | Specific to conformer | HF/6-311++G(d,p) |

| Electronic Energy | Specific to conformer | DFT/B3LYP/6-311++G(d,p) |

Conformational Analysis and Ring Pucker Dynamics

The conformation of the five-membered thiazolidine (B150603) ring is a key structural feature. X-ray diffraction studies and computational analyses have revealed that the thiazolidine ring in derivatives of this compound often adopts an envelope conformation.

In the case of N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide, the five-membered 1,3-thiazolidine ring has an envelope conformation where the sulfur atom (S1) is displaced from the plane of the other four atoms. nih.gov The puckering parameters for this compound were determined to be Q2 = 0.361 (3) Å and φ2 = 188.0 (5) °. nih.gov Similarly, for 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, the thiazolidine ring also shows an envelope conformation with the sulfur atom displaced by 0.4545 (7) Å from the mean plane of the other four ring atoms. nih.govresearchgate.net A potential energy surface scan is also a method used to study the conformation of the theoretical structure. nih.gov

Electronic Structure Analysis: HOMO-LUMO Gaps and Frontier Molecular Orbitals

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides critical information about the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. ajchem-a.commalayajournal.org

Theoretical studies on this compound derivatives have involved the calculation of HOMO-LUMO gaps. For example, in a study of 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, the HOMO-LUMO gaps were calculated to understand the electronic transitions within the molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. ajchem-a.com Time-dependent DFT (TD-DFT) is an approach used to study electronic properties like HOMO and LUMO energies. acs.org

Table 2: Frontier Molecular Orbital Energies for a Thiazolidine Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| HOMO-LUMO Gap | 4.0106 |

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational methods are extensively used to predict spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. These predictions include vibrational frequencies (FT-IR and Raman) and NMR chemical shifts.

For 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, harmonic vibrational frequencies and their relative intensities were computed using DFT and HF methods. researchgate.netresearchgate.net The calculated vibrational spectra were found to be in good agreement with experimental data. researchgate.net In another study on 4-(4'-Bromophenyl)-2-mercaptothiazole, DFT and HF methods with the 6-311G(d,p) basis set were used to examine thermodynamic and spectroscopic parameters, showing high conformity between theoretical and experimental values. researchgate.net Theoretical predictions of FT-IR and FT-Raman spectra have also been constructed for related compounds. acs.org The comparison of calculated NMR chemical shifts with experimental data further validates the predicted molecular structures. mdpi.com

Molecular Docking and Interaction Analysis at a Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in understanding the interaction of a ligand with a protein at a molecular level.

In silico studies of thiazolidine derivatives often involve molecular docking to investigate their binding modes with various protein targets. For instance, derivatives of this compound have been docked into the active sites of proteins to analyze their binding affinity and interactions. rjptonline.orgnih.gov These studies calculate binding free energies (MMGBSA dGbind) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. rjptonline.orgsci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Studies focused on Chemical Reactivity and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of compounds with their biological or chemical activities. These studies rely on molecular descriptors that quantify various aspects of the molecule's structure and properties.

For thiazolidine derivatives, QSAR models have been developed to understand the relationship between their structural features and activities. researchgate.netnih.gov These models use a variety of molecular descriptors, including thermodynamic, electronic, and topological parameters. nih.govlaccei.org For example, descriptors such as polarizability, molar volume, hydration energy, and energies of frontier orbitals (HOMO and LUMO) have been used to build QSAR models for thiazolidine-2,4-dione derivatives. lew.ro These models can then be used to predict the activity of new, unsynthesized compounds. laccei.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one |

| 2-(4-Bromophenyl)-1H-benzimidazole |

| N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |

| 4-(4'-Bromophenyl)-2-mercaptothiazole |

Applications of 2 4 Bromophenyl Thiazolidine and Its Derivatives in Chemical Research

As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

In asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule, chiral auxiliaries are indispensable tools. tcichemicals.com These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. tcichemicals.com Thiazolidine (B150603) derivatives, owing to their rigid ring structure and defined stereochemistry, have been explored for this purpose.

Derivatives such as (4S)-2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid are utilized in asymmetric synthesis. The stereocenter at C4 and the bulky 4-bromophenyl group at C2 create a specific chiral environment that can influence the facial selectivity of reactions at other parts of the molecule. For instance, thiazolidin-2-ones, which are structurally related to thiazolidines, have been successfully employed as chiral auxiliaries in asymmetric aldol (B89426) reactions. scielo.org.mx In these reactions, the thiazolidinone auxiliary directs the approach of an aldehyde to a titanium enolate, resulting in high diastereoselectivity. scielo.org.mx The predictable stereocontrol offered by these auxiliaries allows for the synthesis of specific diastereomers, which can then be cleaved to yield the desired enantiopure product and recover the auxiliary. tcichemicals.com The presence of the sulfur atom within the thiazolidine ring is considered a key factor influencing the stereochemical outcome of these transformations. scielo.org.mx

| Research Finding | Application Area | Key Compound Type | Reference |

| Thiazolidin-2-ones used in asymmetric aldol couplings with aldehydes. | Asymmetric Synthesis | (4S)-Benzyl-1,3-thiazolidin-2-one | scielo.org.mx |

| (4S)-configuration is essential for certain biological and synthetic applications. | Asymmetric Synthesis | (4S)-2-(3-hydroxyphenyl) derivatives | |

| Used to introduce asymmetric carbons into chain-shaped compounds efficiently. | Aldol Reaction | N-acyloxazolidinones | tcichemicals.com |

As Building Blocks for Complex Heterocyclic Architectures

The 2-(4-bromophenyl)thiazolidine scaffold serves as a versatile starting material for the synthesis of more elaborate heterocyclic systems. The thiazolidine ring can be chemically modified or used as a template to construct fused or spirocyclic structures. Thiazolidine derivatives are recognized as fundamental structural components in a variety of medically and synthetically important compounds. nih.govnih.gov

Research has demonstrated the synthesis of various complex molecules starting from thiazolidine precursors. For example, spiro-thiazolidines, which feature a common sp3 hybridized carbon atom between two rings, are synthesized from thiazolidinedione precursors. nih.gov Furthermore, derivatives like 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one have been synthesized, showcasing the ability to introduce diverse substituents onto the core structure. nih.gov The reaction of 4-bromoacetophenone with thiourea (B124793) yields 4-(4-bromophenyl)thiazol-2-amine, which can be further derivatized to create a library of related compounds. nih.gov The synthesis of (Z)-N-(4-bromophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine highlights another pathway for elaborating the thiazolidine core. nih.gov These examples underscore the utility of the bromophenyl-thiazolidine motif as a foundational building block in synthetic organic chemistry.

| Synthetic Target | Precursor Type | Key Reaction | Reference |

| Spiro-thiazolidine derivatives | Thiazolidinedione | Co-trimerization with an alkyne | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | p-bromoacetophenone and thiourea | Condensation/Cyclization | nih.gov |

| 3-(4-bromophenyl)-2-aryl-thiazolidin-4-ones | Substituted amines and thioglycolic acid | Cyclocondensation | nih.goviosrjournals.org |

| (Z)-N-(4-bromophenyl)-thiazolidin-2-imine | N-methylbut-3-yn-2-amine and p-bromophenyl isothiocyanate | Silica (B1680970) gel-mediated cyclization | nih.gov |

Role in Supramolecular Chemistry and Molecular Recognition

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are fundamental to molecular self-assembly and recognition. rsc.org The this compound framework contains several features that enable it to participate in these interactions, including the aromatic bromophenyl ring, potential hydrogen bond donors (N-H), and acceptors (S, C=O in derivatives).

The crystal structure of N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide, a derivative of the parent compound, provides direct insight into its supramolecular behavior. nih.govresearchgate.net The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically N—H⋯O and C—H⋯O interactions. nih.govresearchgate.net In addition to hydrogen bonding, a weak π-π stacking interaction is observed between the thiazolidine and pyridine (B92270) rings, with a centroid-centroid distance measured at 3.805 (2) Å. nih.govresearchgate.netcumhuriyet.edu.tr The bromophenyl group itself can engage in π-π stacking, while the bromine atom can participate in halogen bonding, further influencing crystal packing and molecular recognition events. These defined, directional interactions make such derivatives interesting candidates for crystal engineering and the design of supramolecular assemblies.

| Interaction Type | Description | Compound Studied | Reference |

| Hydrogen Bonding | Intermolecular N—H⋯O and C—H⋯O interactions stabilize the crystal structure. | N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | nih.govresearchgate.net |

| π-π Stacking | Weak interaction observed between the 1,3-thiazolidine and pyridine rings. | N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | nih.govresearchgate.netresearchgate.net |

| Geometric Conformation | The five-membered 1,3-thiazolidine ring adopts an envelope conformation. | N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | nih.govresearchgate.net |

Utility in Bioconjugation and Molecular Probe Design (non-clinical focus)

Bioconjugation involves the linking of molecules to biological entities like proteins, while molecular probes are designed to detect specific biological events or molecules. The chemistry of the thiazolidine ring lends itself to both of these applications, with a strict focus on research and tool development rather than clinical use.

A key reaction for bioconjugation is the formation of a thiazolidine ring through the condensation of an N-terminal cysteine residue of a peptide or protein with an aldehyde. d-nb.info This reaction is highly selective for N-terminal cysteines and proceeds efficiently under aqueous conditions. d-nb.info This principle can be applied to create specifically modified bioconjugates for research purposes.

In the realm of molecular probe design, thiazolidine derivatives can be incorporated into systems that signal the presence of a specific biological activity. For example, "turn-on" fluorescent probes can be designed where a fluorophore is held in close proximity to a quencher molecule via a linker containing a thiazolidine-related structure. rsc.org The fluorescence is "off" until a specific event, such as enzymatic cleavage of the linker, separates the fluorophore from the quencher, resulting in a detectable fluorescent signal. rsc.org The design of such probes allows for the quantitative study of intracellular processes, like the degradation of specific chemical bonds by cellular machinery. rsc.org The 2-(4-bromophenyl) group can be used to fine-tune the physicochemical properties of these probes, such as hydrophobicity and binding characteristics.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

X-ray Crystallography for Absolute Configuration and Conformational Analysis in Synthetic Studies

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute configuration and conformational details. nih.gov This technique is particularly crucial in studies of chiral molecules like derivatives of 2-(4-bromophenyl)thiazolidine, where the spatial orientation of substituents can significantly influence biological activity and reaction outcomes.

In the study of various thiazolidine (B150603) derivatives, single-crystal X-ray diffraction has been instrumental. For instance, the crystal structure of N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide revealed that the five-membered 1,3-thiazolidine ring adopts an envelope conformation, with the sulfur atom displaced from the mean plane of the other four ring atoms. nih.gov Similarly, analysis of (2RS)-arylthiazolidine-(4R)-carboxylic acid derivatives allowed for the determination of the absolute structure of the products, which was vital in understanding the reaction mechanism. rsc.org The presence of a heavy atom like bromine in the 4-bromophenyl group enhances the anomalous scattering of X-rays, which is essential for the reliable determination of the absolute configuration. mit.edu

Crystallographic data also provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds and π-π stacking, which stabilize the crystal structure. nih.goviucr.org For example, in one derivative, the dihedral angle between the pyridine (B92270) and benzene (B151609) rings was found to be 73.17 (19)°. nih.gov This level of structural detail is invaluable for understanding structure-activity relationships and for the rational design of new synthetic targets.

Table 1: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | Trigonal | R-3 | Envelope conformation of the thiazolidine ring | nih.gov |

| (4R)-2-(4-bromophenyl)thiazolidine-4-carboxylic acid derivative | Not specified | Not specified | Determination of absolute structure | rsc.org |

| (3R)-3-Benzoyl-2-(4-bromophenyl)thiazolidine-4-carboxylic acid | Orthorhombic | Pbca | Envelope conformation of the thiazolidine ring | iucr.org |

High-Resolution NMR Spectroscopy for Complex Structural Elucidation and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. cutn.ac.innih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity, making it indispensable for characterizing complex molecules like this compound and its derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis of these compounds. evitachem.com

In the synthesis of 1,3-thiazolidine-4-one derivatives, the formation of the heterocyclic ring is confirmed by characteristic signals in the NMR spectra. mdpi.com For example, in the ¹H-NMR spectra of certain derivatives, the proton at the C2 position of the thiazolidine ring (CH-S-N) typically appears as a singlet. mdpi.com The chemical shifts of these protons can vary depending on the substituents and the isomeric form. mdpi.com Similarly, the carbon signals of the thiazolidine ring in the ¹³C-NMR spectra provide further structural confirmation. mdpi.com

NMR is also a valuable tool for monitoring the progress of reactions in real-time. csic.es This allows for the optimization of reaction conditions and the detection of transient intermediates. For example, in the synthesis of 2-aryl-N-Boc-1,3-thiazolidine acids, NMR was used to distinguish between diastereomers and to study the mechanism of their formation. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, are often employed for the complete assignment of proton and carbon signals in complex structures. csic.es

Table 2: Characteristic NMR Data for this compound Derivatives

| Compound Type | Spectroscopy Type | Characteristic Signal (ppm) | Assignment | Reference |

|---|---|---|---|---|

| (4R)-2-(4-bromophenyl)thiazolidine-4-carboxylic acid | ¹H NMR | 7.58-7.38 (m, 4H), 5.68 (s, 0.6H), 5.50 (s, 0.4H) | Aromatic protons and C2-H | rsc.org |

| Methyl (2RS,4R)-2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylate | ¹H NMR | 7.39 (d, 2H), 7.30 (d, 2H), 5.40 (s, 1H) | Aromatic protons and C2-H | acs.org |

| 2-(4-Bromophenyl)-3-[2-(4-(isobutyl)phenyl)-2-methyl]acetamidothiazolidine-4-one | ¹H NMR | 5.66–6.71 (s) and 5.46–6.57 (s) | CH(SCHN) isomers | mdpi.com |

| 2-(4-Bromophenyl)-3-[2-(4-(isobutyl)phenyl)-2-methyl]acetamidothiazolidine-4-one | ¹³C NMR | 55.72–61.80 and 28.45–29.64 | Thiazolidine ring carbons | mdpi.com |

Mass Spectrometry for Reaction Pathway Intermediates and Product Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. orientjchem.org It is a crucial tool in synthetic chemistry for confirming the identity of reaction products and for identifying transient intermediates along a reaction pathway. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule.

In the synthesis of various derivatives of this compound, mass spectrometry is routinely used to confirm the molecular weight of the final products. evitachem.comsci-hub.se For example, the mass spectrum of a synthesized thiazolidinedione derivative showed a molecular ion peak that was in agreement with the calculated molecular formula. rsc.org

Mass spectrometry can also provide valuable information about the fragmentation patterns of molecules, which can aid in structural elucidation. The fragmentation pathways of thiosemicarbazones and their resulting thiazoline (B8809763) products have been investigated using mass spectrometry, with the nitrogen rule being a useful predictor of molecular ions and their fragmentation patterns. researchgate.net This detailed analysis of fragmentation can help to distinguish between isomers and to understand the stability of different parts of the molecule.

Table 3: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | m/z (Observed) | Assignment | Reference |

|---|---|---|---|---|

| 5-Benzylidene-3-(2-(4-bromophenyl)-2-oxoethyl)thiazolidine-2,4-dione | Not specified | Not specified | Molecular Ion | sci-hub.se |

| 3-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione | LC-MS | 354.1 | [M+] | rsc.org |

| 2-(4-(benzo[d]thiazol-2-yl) phenylimino)thiazolidin-4-one | Not specified | 326 | [M+H] | rasayanjournal.co.in |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Mechanistic Investigations

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments. mt.comsci-hub.se These techniques are highly valuable for monitoring the progress of chemical reactions by observing the appearance or disappearance of characteristic vibrational bands corresponding to specific functional groups.

In the synthesis of this compound derivatives, IR spectroscopy is a key tool for identifying the presence of characteristic functional groups. evitachem.com For example, the formation of a thiazolidin-4-one ring is often confirmed by the appearance of a strong carbonyl (C=O) stretching band in the IR spectrum. mdpi.com The N-H stretching vibration is also a useful diagnostic peak for the thiazolidine ring.

Raman spectroscopy offers complementary information to IR and is particularly useful for studying reactions in aqueous media, as water is a weak Raman scatterer. mt.com It is also sensitive to non-polar bonds and can provide information about the carbon backbone and crystal lattice structure. mt.com In situ Raman spectroscopy has been used to monitor mechanochemical reactions in real-time, providing insights into reaction kinetics and mechanisms. beilstein-journals.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes and to gain a deeper understanding of the molecular structure. researchgate.netnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound Derivatives

| Compound Type | Spectroscopy Type | Characteristic Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-3-[2-(4-(isobutyl)phenyl)-2-methyl]acetamidothiazolidine-4-one | IR | 3238, 1718, 1672 | -NH, C=O (thiazolidin-4-one), -CO-NH- | mdpi.com |

| 2-Bromo-4-{[2-(pyridine-4-carbonyl)hydrazinylidene]methyl}phenyl 2,4-dioxo-1,3-thiazolidin-3-yl)acetate | IR | 3381, 1773, 1752, 1653 | NH, C=O | tandfonline.com |

| 2-aryl-substituted thiazolidine-4-carboxylic acid derivatives | FT-IR | 1571–1580 | N-H |

Future Research Directions and Outlook in 2 4 Bromophenyl Thiazolidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiazolidine (B150603) derivatives has traditionally relied on methods that can be improved in terms of efficiency and environmental impact. Future research is increasingly directed towards the development of novel and sustainable synthetic methodologies.

A significant area of interest lies in the adoption of green chemistry principles . pharmascholars.com This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free or reusable catalyst systems. pharmascholars.comsemanticscholar.org For instance, the use of solid-supported catalysts like silica-supported iodine has shown promise in Knoevenagel condensation reactions for synthesizing thiazolidinedione derivatives, offering advantages such as easy separation and reusability of the catalyst. pharmascholars.com Another approach involves the use of ultrasound irradiation, which can accelerate reaction times and improve yields in the synthesis of compounds like 2,4-thiazolidinedione. pharmacyjournal.info

Future efforts will likely focus on expanding the scope of these green methodologies to a wider range of 2-(4-bromophenyl)thiazolidine derivatives and further optimizing reaction conditions to maximize sustainability.

Exploration of Unconventional Reactivity and Catalytic Applications

Beyond traditional synthetic transformations, there is a growing interest in exploring the unconventional reactivity of the this compound scaffold and its potential in catalytic applications. The unique electronic and steric properties imparted by the bromophenyl and thiazolidine moieties can be harnessed for novel chemical transformations.

Furthermore, the reactivity of the thiazolidine ring itself can be exploited in new ways. For example, exploring ring-opening reactions under specific conditions could provide access to novel functionalized acyclic compounds that are not readily accessible through other means. The development of reactions that proceed through unconventional mechanisms, such as those involving radical intermediates or photochemical activation, could also unlock new synthetic possibilities. evolve-programme.eu

The application of this compound derivatives in materials science is another emerging area. For instance, their ability to form stable complexes with metals could be utilized in the development of new catalytic materials. A study on Pd(II)/TCH@SBA-15 nanocomposites demonstrated their catalytic activity in the synthesis of N-heterocyclic thiazolidinones, highlighting the potential of metal-thiazolidine complexes in catalysis. frontiersin.org

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry is poised to play an increasingly vital role in advancing our understanding of this compound chemistry. Advanced computational modeling techniques can provide deep insights into reaction mechanisms and predict the physicochemical properties of novel derivatives.

Density Functional Theory (DFT) calculations are being employed to study the electronic structure, molecular geometry, and reactivity of thiazolidinone derivatives. researchgate.net These calculations can help in understanding the reaction pathways of various synthetic transformations and in predicting the stability of different isomers and conformers. For example, computational studies have been used to investigate the thermodynamic variables of thiazolidinone derivatives, providing insights into their relative stability and reactivity. researchgate.net

Molecular docking and molecular dynamics (MD) simulations , while often associated with biological applications, are also valuable tools for understanding non-covalent interactions in chemical systems. smolecule.comnih.gov These methods can be used to predict how this compound derivatives might interact with other molecules, such as catalysts or substrates, providing a basis for the rational design of new chemical processes. For instance, molecular docking has been used to study the binding modes of thiazolidin-4-one derivatives with enzymes, and similar principles can be applied to understand interactions in non-biological catalytic systems. mdpi.com

Future research will likely see a greater integration of computational modeling with experimental work, enabling a more targeted and efficient approach to the design and synthesis of new this compound-based molecules and materials.

Design and Synthesis of Derivatives for Targeted Chemical Applications (excluding biological efficacy)